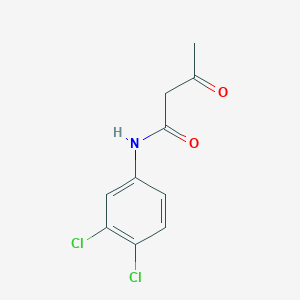

N-(3,4-dichlorophenyl)-3-oxobutanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-dichlorophenyl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c1-6(14)4-10(15)13-7-2-3-8(11)9(12)5-7/h2-3,5H,4H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPAFBORSRKBCPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358173 | |

| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51309-24-1 | |

| Record name | N-(3,4-dichlorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(3,4-dichlorophenyl)-3-oxobutanamide PubChem CID and InChIKey

[1]

Chemical Identity & Physicochemical Core

N-(3,4-dichlorophenyl)-3-oxobutanamide (also known as 3',4'-Dichloroacetoacetanilide) is a bifunctional building block characterized by an active methylene group and a reactive amide motif.[1][2] It serves as a critical scaffold in the synthesis of azo pigments and nitrogen-containing heterocycles.[1]

Nomenclature & Identifiers

| Identifier Type | Value | Verification Status |

| IUPAC Name | N-(3,4-dichlorophenyl)-3-oxobutanamide | Standardized |

| Common Name | Acetoacet-3,4-dichloroanilide | Industrial |

| CAS Registry Number | 51309-24-1 | Verified |

| InChIKey | BPAFBORSRKBCPI-UHFFFAOYSA-N | Computed |

| SMILES | CC(=O)CC(=O)Nc1ccc(Cl)c(Cl)c1 | Structural |

| Molecular Formula | C₁₀H₉Cl₂NO₂ | - |

| Molecular Weight | 246.09 g/mol | - |

Physicochemical Properties

| Property | Value | Context |

| Physical State | Colorless / White Crystalline Solid | Recrystallized from ethanol/benzene |

| Melting Point | 106–110 °C (Approximate range for isomers) | Note: Isomer-dependent; 2,4-isomer melts ~108°C |

| Solubility | Soluble in Ethanol, Acetone, DMF; Insoluble in Water | Amide H-bonding governs solubility |

| pKa (Calculated) | ~10.5 (Amide NH), ~11.0 (Active Methylene) | C-H acidity at C2 is chemically significant |

Synthetic Architecture

The synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide relies on the nucleophilic acyl substitution of an acetoacetyl donor by 3,4-dichloroaniline.[1] Two primary routes exist: the laboratory-scale ester aminolysis and the industrial diketene addition.[1]

Protocol A: Ester Aminolysis (Laboratory Scale)

This method utilizes ethyl acetoacetate, a readily available reagent, avoiding the handling of hazardous diketene.

-

Reagents: 3,4-Dichloroaniline (1.0 eq), Ethyl acetoacetate (1.1 eq), Toluene or Xylene (Solvent), Triethanolamine (Cat.[1] 0.1 eq).[1]

-

Mechanism: Thermal aminolysis driven by the removal of ethanol.[1]

-

Procedure:

-

Dissolve 3,4-dichloroaniline (16.2 g, 100 mmol) in Toluene (150 mL).

-

Add Ethyl acetoacetate (14.3 g, 110 mmol) and catalyst.

-

Heat to reflux (110°C) using a Dean-Stark trap to continuously remove the ethanol-toluene azeotrope. Critical Step: Ethanol removal drives the equilibrium forward (Le Chatelier’s principle).[1]

-

Reflux for 4–6 hours until TLC indicates consumption of aniline.

-

Cool to room temperature. The product may precipitate; otherwise, concentrate under reduced pressure.

-

Recrystallize from ethanol to yield colorless needles.

-

Protocol B: Diketene Addition (Industrial Scale)

-

Reagents: 3,4-Dichloroaniline, Diketene, Acetic Acid (Cat.).[1]

-

Mechanism: Nucleophilic attack of the aniline nitrogen on the carbonyl carbon of the strained lactone ring of diketene.[1]

-

Note: Requires specialized handling due to Diketene toxicity.[1]

Synthesis Workflow Diagram

Caption: Figure 1. Nucleophilic acyl substitution pathway for the synthesis of the title compound via ester aminolysis.

Reactivity Profile & Applications

The molecule's utility stems from its 1,3-dicarbonyl system (active methylene at C2) and the aryl amide moiety.[1]

Electrophilic Substitution & Azo Coupling (Pigment Synthesis)

The C2 methylene protons are acidic (pKa ~11), making the carbon highly nucleophilic upon deprotonation.

-

Reaction: Coupling with diazonium salts (e.g., derived from 3,3'-dichlorobenzidine).[1]

-

Application: Synthesis of yellow/orange azo pigments (Diarylide Yellow class).[1] The 3,4-dichloro substitution pattern alters the crystal packing and lightfastness compared to the common 2,4- or 2,5- isomers (e.g., Pigment Yellow 16/183).[1]

Heterocyclization (Drug Discovery)

The 1,3-dielectrophilic character of the acetoacetyl group allows for cyclization with dinucleophiles.[1]

-

Knorr Quinoline Synthesis: Acid-catalyzed cyclization yields 2-hydroxy-4-methylquinoline derivatives.[1]

-

Pyrazole Synthesis: Reaction with hydrazines yields pyrazolone scaffolds, common in NSAIDs and analgesics.[1]

Reactivity Pathway Diagram

Caption: Figure 2. Divergent synthesis pathways utilizing the active methylene and 1,3-dicarbonyl motifs.

Safety & Handling (HSE)

Researchers must treat this compound with the standard precautions for halogenated anilides.

-

Hazard Classification: Irritant (Skin/Eye), Potential Sensitizer.[1]

-

Precursor Hazard: 3,4-Dichloroaniline is toxic and a potential methemoglobinemia agent.[1] Ensure all starting material is consumed.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amide bond over extended periods.[1]

References

-

PubChem Compound Summary. N-(3,4-dichlorophenyl)-3-oxobutanamide (CAS 51309-24-1).[1] National Center for Biotechnology Information.[1] Link[1]

-

Iliopoulos, P. et al. (1986).[1] Synthesis and Crystal Structure of N-(3,4-dichlorophenyl)-3-oxobutanamide. (Referenced in PMC2969968 context).

-

Viswanathan, B. (2010).[1] N-(3,4-Dichlorophenyl)-3-oxobutanamide.[1] Acta Crystallographica Section E. Link[1]

-

Hunger, K. et al. (2004).[1] Industrial Organic Pigments: Production, Properties, Applications. Wiley-VCH.[1] (General reference for Acetoacetanilide pigments).

Methodological & Application

synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide from 3,4-dichloroaniline

Application Note: Precision Synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide

Executive Summary & Strategic Analysis

The synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide represents a classic yet challenging nucleophilic acyl substitution. This compound is a critical scaffold in the manufacturing of high-performance diarylide yellow pigments (e.g., Pigment Yellow 12, 13) and a versatile intermediate in agrochemical discovery.

The Core Challenge: The starting material, 3,4-dichloroaniline , possesses significantly reduced nucleophilicity compared to unsubstituted aniline. The two chlorine atoms exert a strong inductive effect (-I), pulling electron density away from the amine nitrogen. Consequently, the reaction with ethyl acetoacetate is kinetically sluggish and prone to incomplete conversion under standard conditions.

The Solution: This guide presents a Self-Validating Protocol that utilizes Le Chatelier’s Principle to drive the equilibrium. By employing a high-boiling solvent (Xylene) and a Dean-Stark apparatus, we continuously remove the ethanol byproduct, forcing the reaction to completion despite the weak nucleophile. A secondary, high-intensity microwave protocol is provided for rapid library synthesis.

Mechanistic Insight

To troubleshoot and optimize this reaction, one must understand the reversible nature of the amidation.

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the ketone carbonyl of the ethyl acetoacetate (or the ester carbonyl—kinetics favor the ketone, but thermodynamics favor the amide product derived from ester attack). Note: In acetoacetylation, the reaction technically proceeds via attack on the ester carbonyl to form the amide, preserving the ketone moiety.

-

Tetrahedral Intermediate: A transient intermediate forms.

-

Elimination: Ethanol is expelled to reform the carbonyl, yielding the stable amide.

Key Control Point: The reaction is reversible. If ethanol accumulates, it will solvolyze the product back to the starting materials. Ethanol removal is non-negotiable.

Figure 1: Reaction mechanism highlighting the critical necessity of ethanol removal to prevent reversibility.

Experimental Protocols

Method A: Thermal De-ethoxylation (The "Gold Standard")

Best for: Gram-scale synthesis, high purity, and robust reproducibility.

Materials:

-

3,4-Dichloroaniline (16.2 g, 100 mmol)

-

Ethyl Acetoacetate (14.3 g, 110 mmol) [1.1 eq]

-

Xylene (Isomer mixture, 80 mL)

-

Triethylamine (0.5 mL) [Optional catalyst]

Equipment:

-

250 mL Round Bottom Flask (RBF)

-

Dean-Stark Trap & Reflux Condenser

-

Heating Mantle with Magnetic Stirring

Step-by-Step Protocol:

-

Charge: In the 250 mL RBF, dissolve 3,4-dichloroaniline (16.2 g) in Xylene (80 mL).

-

Addition: Add Ethyl Acetoacetate (14.3 g). If using the catalyst, add Triethylamine now.

-

Setup: Attach the Dean-Stark trap filled with Xylene and the reflux condenser.

-

Reaction (The Drive): Heat the mixture to a vigorous reflux (Internal temp ~135-140°C).

-

Observation: You will see the reaction mixture darken slightly. Water/Ethanol azeotrope will begin to collect in the trap.

-

Checkpoint: Maintain reflux until the theoretical volume of ethanol (~5.8 mL) is approached or no further distillate collects (typically 3–5 hours).

-

-

Crystallization: Stop heating. Allow the solution to cool slowly to room temperature with stirring. The product should crystallize as a white/off-white solid.

-

Isolation: Cool the flask in an ice bath (0–5°C) for 30 minutes to maximize yield. Filter the solid under vacuum.

-

Purification: Wash the filter cake with cold toluene (2 x 10 mL) followed by cold hexane (2 x 20 mL) to remove residual starting material.

-

Drying: Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 75–85% (approx. 18–21 g). Melting Point: 105–108°C (Literature varies; check purity if <100°C).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, small scale (1-5 mmol).

Protocol:

-

Mix 3,4-dichloroaniline (1.0 eq) and Ethyl Acetoacetate (1.5 eq) in a microwave vial.

-

Add neat (no solvent) or minimal Toluene.

-

Irradiate at 150°C for 10–15 minutes (300W max power).

-

Cool and triturate the resulting oil/solid with cold ethanol to induce crystallization.

Process Workflow & Visualization

Figure 2: Operational workflow for the thermal synthesis route.

Analytical Validation (QC)

To ensure the protocol was successful, validate using the following parameters.

| Technique | Expected Signal | Interpretation |

| TLC | Distinct from aniline ( | |

| 1H-NMR | Methyl group of the acetyl chain. | |

| 1H-NMR | Critical: Methylene ( | |

| 1H-NMR | Amide | |

| IR | 1650–1690 cm | Amide I band (Carbonyl stretch). |

| Appearance | White to off-white powder | Yellowing indicates oxidation of aniline. |

Troubleshooting & Safety

Self-Validating Check:

-

Issue: Product remains an oil.

-

Cause: Residual Xylene or unreacted Ethyl Acetoacetate.

-

Fix: Triturate vigorously with Hexane. If that fails, the reaction did not go to completion—check NMR for starting aniline.

Safety Profile:

-

3,4-Dichloroaniline: Toxic by inhalation and ingestion. Potential sensitizer.[1][2] Use a fume hood.

-

Ethyl Acetoacetate: Flammable liquid.

-

Waste: Dispose of halogenated organic waste separately.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 17078, 3,4-Dichloroaniline. Retrieved from [Link][3]

-

Organic Syntheses (1939). Acetoacetanilide (General Procedure for Anilines). Org.[4][5][6][7] Synth. 19, 2; Coll. Vol. 2, 8. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier - 3,4-dichloroaniline. Retrieved from [Link]

-

ChemBK. N-(3,4-dichlorophenyl)-3-oxobutanamide Properties and CAS 2461-98-5. Retrieved from [Link][3]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. spectrumchemical.com [spectrumchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 3,4'-Dichlorodiphenyl Ether,CAS No. 6842-62-2 [lixing-chem.com]

- 5. zenodo.org [zenodo.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

Application Notes & Protocols: A Comprehensive Guide to the Preparation of 3',4'-Dichloroacetoacetanilide

Version: 1.0

Abstract

This document provides a detailed protocol for the synthesis of 3',4'-dichloroacetoacetanilide, a crucial coupling component in the manufacturing of various organic compounds, including specialized azo dyes and pigments. The synthesis involves the acetoacetylation of 3,4-dichloroaniline. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques.

Introduction

3',4'-Dichloroacetoacetanilide is an aromatic organic compound of significant industrial importance. Its primary application lies in its function as a coupling component in the synthesis of arylide yellow and diarylide pigments.[1] The acetoacetyl group provides an active methylene site that readily participates in coupling reactions with diazonium salts to form azo compounds, which are known for their vibrant colors and stability. The presence of the dichloro-substituted phenyl ring modulates the final properties of the dye or pigment, such as its hue, lightfastness, and resistance to chemical degradation.

The synthesis of 3',4'-dichloroacetoacetanilide is typically achieved through the acetoacetylation of 3,4-dichloroaniline. This reaction involves the formation of an amide bond between the amino group of the aniline and the acetyl group of an acetoacetylating agent. Common reagents for this transformation include diketene and ethyl acetoacetate.[2] The choice of reagent and reaction conditions can significantly impact the yield, purity, and scalability of the process.

This guide will focus on a laboratory-scale preparation using diketene as the acetoacetylating agent due to its high reactivity and the often cleaner reaction profile it provides.

Reaction Principle and Mechanism

The synthesis of 3',4'-dichloroacetoacetanilide from 3,4-dichloroaniline and diketene is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring of diketene. This leads to the opening of the four-membered ring and subsequent proton transfer to form the stable enol tautomer of the acetoacetamide product.

Reaction Scheme:

The mechanism proceeds as follows:

-

Nucleophilic Attack: The amino group of 3,4-dichloroaniline attacks the carbonyl carbon of diketene.

-

Ring Opening: The strained β-lactone ring of diketene opens, forming a zwitterionic intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, yielding the final acetoacetanilide product.

Diketene is a highly efficient acetoacetylating agent, and the reaction is often rapid and exothermic. Careful temperature control is crucial to prevent side reactions and ensure a high yield of the desired product.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |

| 3,4-Dichloroaniline | 95-76-1 | C₆H₅Cl₂N | 162.02 | White to light tan solid, toxic.[3][4] |

| Diketene | 674-82-8 | C₄H₄O₂ | 84.07 | Colorless liquid, lachrymator, toxic.[1] |

| Toluene | 108-88-3 | C₇H₈ | 92.14 | Colorless liquid, flammable. |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 | Colorless liquid, flammable. |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Buchner funnel and filter flask

-

Melting point apparatus

-

Infrared (IR) spectrometer

Experimental Protocol

Reaction Setup and Execution

The following workflow outlines the key stages of the synthesis process.

Caption: Workflow for the synthesis of 3',4'-dichloroacetoacetanilide.

Step-by-Step Procedure:

-

Preparation: In a well-ventilated fume hood, equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Charging the Reactor: Charge the flask with 3,4-dichloroaniline (16.2 g, 0.1 mol) and toluene (150 mL).

-

Heating: Begin stirring and gently heat the mixture to 50-60°C to dissolve the 3,4-dichloroaniline.

-

Addition of Diketene: Once the aniline has dissolved, slowly add diketene (9.2 g, 0.11 mol) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic, and the rate of addition should be controlled to maintain the temperature between 60-70°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at 60-70°C for an additional 1-2 hours to ensure the reaction goes to completion.

-

Crystallization: Remove the heating mantle and allow the mixture to cool to room temperature. The product will begin to precipitate. To maximize precipitation, cool the flask in an ice bath to 0-5°C for at least 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake with a small amount of cold toluene (2 x 20 mL) to remove any unreacted starting materials, followed by a wash with hexane (2 x 30 mL) to aid in drying.

-

Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is typically in the range of 85-95%.

Characterization and Quality Control

To confirm the identity and purity of the synthesized 3',4'-dichloroacetoacetanilide, the following analytical techniques are recommended:

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | White to off-white crystalline solid |

| Melting Point | Capillary Melting Point Apparatus | 133-136 °C |

| Purity | High-Performance Liquid Chromatography (HPLC) | >99% |

| Identity | Infrared (IR) Spectroscopy | Key peaks: ~3270 cm⁻¹ (N-H stretch), ~1720 cm⁻¹ (keto C=O stretch), ~1660 cm⁻¹ (amido C=O stretch) |

Safety Precautions

This procedure involves the use of hazardous chemicals and should only be performed by trained personnel in a well-ventilated fume hood.[5]

-

3,4-Dichloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[6] Causes serious eye damage and may cause an allergic skin reaction.[7] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.[8]

-

Diketene: Highly toxic, flammable, and a lachrymator.[1] Handle with extreme care in a closed system if possible. Ensure adequate ventilation and avoid inhalation of vapors.

-

Toluene and Hexane: Flammable liquids. Keep away from ignition sources.

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure the reaction temperature was maintained and the reaction was stirred for the full duration. Check the purity of the starting materials. |

| Loss of product during work-up. | Ensure the mixture is sufficiently cooled before filtration. Use cold solvents for washing. | |

| Product is Oily or Discolored | Presence of impurities. | Ensure the washing steps are performed thoroughly with cold solvents. Recrystallization from ethanol or a toluene/hexane mixture can be performed for further purification. |

| Reaction temperature was too high. | Maintain strict temperature control during the addition of diketene. | |

| Reaction does not start | Low-quality reagents. | Use fresh, high-purity starting materials. |

Conclusion

The protocol described provides a reliable and efficient method for the laboratory-scale synthesis of 3',4'-dichloroacetoacetanilide. By carefully controlling the reaction parameters, particularly the temperature during the addition of diketene, a high yield of a pure product can be consistently obtained. The synthesized compound can be used as a key intermediate in the production of a wide range of commercially important dyes and pigments.

References

-

Cheméo. (n.d.). Chemical Properties of 3',4'-Dichloroacetanilide (CAS 2150-93-8). Retrieved from [Link]

- Patel, H. U., & Gediya, P. A. (2014). Comparative Synthesis and Physicochemical Characterization of Substituted 2-Methylquinolin-4(1H)-one by Various Conventional and Microwave Methods. International Journal of Pharmaceutical Sciences and Research, 5(12), 5224-5229.

- Jadhav, G. V. (1933). Condensation of Ethyl Acetoacetate with Aromatic Amines. Part I. Journal of the Indian Chemical Society, 10, 669-672.

-

Wikipedia. (n.d.). Diketene. Retrieved from [Link]

- Hranjec, M., et al. (2007). Reactions of Acetoacetates With Electron-deficient Anilines. Molbank, M553.

-

Organic Syntheses. (n.d.). Acetoacetanilide. Retrieved from [Link]

- Google Patents. (n.d.). US3291832A - Process for preparing 3, 4 dichloroaniline.

-

PubChem. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,4-Dichloroaniline. Retrieved from [Link]

Sources

- 1. Diketene - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. 3,4-Dichloroaniline | C6H5Cl2N | CID 7257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,4-Dichloroaniline - Wikipedia [en.wikipedia.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. isotope.com [isotope.com]

- 7. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. fishersci.com [fishersci.com]

Application Notes & Protocols: Catalytic Conditions for the Amidation of Acetoacetic Esters

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Introduction: The Synthetic Value and Challenges of β-Keto Amides

The β-keto amide moiety is a cornerstone in modern organic synthesis and medicinal chemistry. These compounds serve as highly versatile precursors for the synthesis of a wide array of heterocyclic systems, including pyridones, pyrimidines, and quinolones. Furthermore, the acetoacetamide functional group is present in numerous biologically active molecules and pharmaceutical agents.[1][2]

Traditionally, the synthesis of β-keto amides via the direct amidation of corresponding β-keto esters (like acetoacetic esters) is a thermodynamically challenging process. The low electrophilicity of the ester carbonyl and the potential for competing side reactions at the acidic α-carbon often necessitate harsh reaction conditions, such as high temperatures and the use of stoichiometric strong bases or organometallic reagents.[3] Such methods suffer from limited functional group tolerance, poor atom economy, and significant waste generation, making them ill-suited for complex molecule synthesis.[4]

The development of catalytic methods has revolutionized this transformation, offering milder, more efficient, and selective pathways. Catalysis circumvents the high activation energy barrier by providing an alternative reaction mechanism, enabling the reaction to proceed under more benign conditions. This guide provides a detailed overview of the primary catalytic strategies—transition metal catalysis, organocatalysis, and biocatalysis—for the amidation of acetoacetic esters, complete with mechanistic insights and actionable laboratory protocols.

Section 1: Transition Metal-Catalyzed Amidation

Transition metal catalysts have emerged as powerful tools for the activation of relatively inert C(acyl)-O bonds in esters.[5] The mechanism often involves either Lewis acid activation of the carbonyl oxygen by the metal center, making the carbonyl carbon more electrophilic, or a more complex cycle involving oxidative addition of the C-O bond to the metal center.

Core Principle & Mechanistic Insight

Nickel and Palladium complexes, particularly those supported by N-heterocyclic carbene (NHC) ligands, are highly effective for this transformation.[5] A plausible catalytic cycle for a Ni/NHC system involves:

-

Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition into the C(acyl)-O bond of the acetoacetic ester, forming a Ni(II) intermediate.

-

Ligand Exchange/Amine Coordination: The amine substrate coordinates to the nickel center.

-

Deprotonation & Reductive Elimination: A base (which can be the amine itself or an additive) facilitates the deprotonation of the coordinated amine. Subsequent reductive elimination from the Ni(II) complex forms the new C-N bond of the amide product and regenerates the active Ni(0) catalyst.

Caption: Proposed mechanism for Ni/NHC-catalyzed amidation.

Protocol: Nickel/NHC-Catalyzed Amidation of Ethyl Acetoacetate

This protocol is adapted from methodologies reported for the amidation of methyl esters using Ni/NHC catalysis.[5]

Materials:

-

Nickel(II) acetylacetonate (Ni(acac)₂, 5 mol%)

-

1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, 10 mol%)

-

Sodium tert-butoxide (NaOtBu, 15 mol%)

-

Ethyl acetoacetate (1.0 equiv)

-

Benzylamine (1.2 equiv)

-

Anhydrous Toluene (0.5 M)

-

Schlenk flask and nitrogen/argon manifold

Procedure:

-

Catalyst Pre-formation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Ni(acac)₂ (5 mol%), IPr·HCl (10 mol%), and NaOtBu (15 mol%). Add half of the total required anhydrous toluene. Stir the mixture at room temperature for 30 minutes. The formation of the active Ni(0)-NHC complex is often indicated by a color change.

-

Reaction Setup: To the flask containing the catalyst, add ethyl acetoacetate (1.0 equiv) followed by the remaining anhydrous toluene.

-

Amine Addition: Add benzylamine (1.2 equiv) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 110 °C and maintain for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired N-benzyl-3-oxobutanamide.

Data Summary: Transition Metal Catalysts

| Catalyst System | Loading (mol%) | Amine Scope | Temperature (°C) | Yields (%) | Reference |

| Ni(cod)₂ / IPr | 10 | Primary, Secondary | 140 | Good to Excellent | [5] |

| Mn-pincer complex | 2-5 | Primary, Secondary | 110 | Moderate to Good | [3] |

| Tantalum(V) ethoxide | 10 | Primary (with directing group) | 80 | Good | [3] |

| La-Na heterobimetallic | 0.5 | Primary, Secondary | 80 | Good (low for anilines) | [3] |

Section 2: Organocatalytic Amidation

Organocatalysis offers a metal-free alternative, often leveraging Lewis basicity, Brønsted acidity, or specific molecular recognition to promote the reaction. For amidation, boron-based catalysts are particularly noteworthy.

Core Principle & Mechanistic Insight

Boronic acids and borate esters can act as effective catalysts for direct amidation.[3] The prevailing mechanism involves the formation of an acylboronate intermediate. The boron catalyst activates the ester, possibly through an intermediate formed with trace water, which then reacts with the amine. A key requirement for these reactions is the removal of the alcohol byproduct (and any water) to drive the equilibrium toward the amide product. This is typically achieved with a Dean-Stark apparatus or molecular sieves.

Caption: Simplified workflow for borate-catalyzed amidation.

Protocol: Borate Ester-Catalyzed Amidation

This protocol uses tris(2,2,2-trifluoroethyl) borate, a highly effective catalyst for amidation, particularly with substrates that can coordinate to the catalyst, such as β-keto esters.[3]

Materials:

-

Tris(2,2,2-trifluoroethyl) borate [B(OCH₂CF₃)₃, 10 mol%]

-

Ethyl acetoacetate (1.0 equiv)

-

Morpholine (1.1 equiv)

-

Activated 4 Å molecular sieves (200 wt% of the ester)

-

Anhydrous Toluene (0.5 M)

-

Round-bottom flask with reflux condenser

Procedure:

-

Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add ethyl acetoacetate (1.0 equiv), activated 4 Å molecular sieves, and anhydrous toluene.

-

Reagent Addition: Add tris(2,2,2-trifluoroethyl) borate (10 mol%) to the mixture, followed by the addition of morpholine (1.1 equiv).

-

Reaction: Heat the mixture to reflux (approx. 110 °C) and maintain for 24-48 hours. The molecular sieves are crucial for sequestering the ethanol byproduct. Monitor the reaction by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature and filter off the molecular sieves, washing the filter cake with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can often be purified by recrystallization or flash column chromatography on silica gel to yield 1-(morpholino)-3-oxobutane-1-one.

Section 3: Biocatalysis: The Green Chemistry Approach

Enzymes offer unparalleled selectivity under extremely mild conditions, making them ideal catalysts for sensitive substrates. Lipases, in particular, are well-known for their ability to catalyze the aminolysis of esters.[6]

Core Principle & Mechanistic Insight

Lipases, such as Candida antarctica lipase B (CALB), catalyze aminolysis via a two-step ping-pong mechanism involving an acyl-enzyme intermediate.[6]

-

Acylation: The serine residue in the enzyme's active site attacks the carbonyl carbon of the acetoacetic ester, forming a tetrahedral intermediate. This collapses to release the alcohol byproduct (ethanol) and forms a covalent acyl-enzyme intermediate.

-

Deacylation: The amine substrate enters the active site and attacks the carbonyl of the acyl-enzyme intermediate. The resulting tetrahedral intermediate collapses, releasing the β-keto amide product and regenerating the free enzyme.

To favor aminolysis over competing hydrolysis, these reactions are typically run in non-aqueous, non-polar organic solvents.[7]

Caption: Experimental workflow for enzymatic amidation.

Protocol: Lipase-Catalyzed Aminolysis of Methyl Acetoacetate

This protocol is based on the successful aminolysis of acetoacetate esters using lipases.[6][8]

Materials:

-

Immobilized Candida antarctica lipase B (Novozym 435, 20-40 mg per mmol of ester)

-

Methyl acetoacetate (1.0 equiv)

-

Allylamine (1.5 equiv)

-

Cyclopentyl methyl ether (CPME) or tert-butyl methyl ether (MTBE) (0.5 M)

-

Orbital shaker with temperature control

Procedure:

-

Setup: In a 25 mL screw-cap vial, combine methyl acetoacetate (1.0 equiv), allylamine (1.5 equiv), and the chosen anhydrous solvent.

-

Enzyme Addition: Add the immobilized lipase (e.g., Novozym 435) to the vial.

-

Reaction: Seal the vial and place it in an orbital shaker set to 200 rpm and 50 °C. Let the reaction proceed for 24-72 hours.

-

Monitoring: Periodically take a small aliquot, filter out the enzyme, and analyze by GC-MS to determine conversion.

-

Workup: Once the reaction reaches completion, filter the entire mixture through a small plug of Celite or cotton to remove the enzyme beads. The enzyme can be washed with fresh solvent, dried, and potentially reused.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting N-allyl-3-oxobutanamide is often of high purity and may not require further purification. If necessary, column chromatography can be performed.

Data Summary: Lipase-Catalyzed Aminolysis

| Amine Substrate | Enzyme | Solvent | Temperature (°C) | Yield (%) | Reference |

| Allylamine | Lipase | Not specified | Not specified | >95 | [6] |

| Benzylamine | Lipase | Not specified | Not specified | >95 | [6] |

| Various primary/secondary | CALB | CPME | 50 | Excellent | [8] |

Troubleshooting and Key Considerations

-

Substrate Purity: Ensure starting materials, especially amines and solvents, are anhydrous. Water can lead to hydrolysis of the ester and deactivation of some catalysts.

-

Keto-Enol Tautomerism: Acetoacetic esters and their amide products exist as a mixture of keto and enol tautomers. This can sometimes complicate characterization (e.g., NMR spectra) but does not typically interfere with the amidation reaction itself.

-

α-Carbon Reactivity: The methylene protons of acetoacetic esters are acidic (pKa ≈ 11 in DMSO). Strongly basic conditions, if not carefully controlled, could lead to undesired side reactions like self-condensation (Claisen condensation). Catalytic methods generally avoid this issue by not requiring stoichiometric strong bases.[9]

-

Catalyst Inhibition: Certain substrates, such as those with strong coordinating groups like 2-aminopyridine, can inhibit boron-based catalysts by forming stable, inactive complexes.[10] Careful catalyst selection is crucial for such substrates.

-

Product Purification: β-keto amides can be prone to decarboxylation under harsh acidic or thermal conditions. Purifications should be performed under mild conditions.

Conclusion

The catalytic amidation of acetoacetic esters represents a significant advancement over classical synthetic methods. Transition metal complexes, organocatalysts, and enzymes each offer a unique set of advantages in terms of scope, cost, and environmental impact. By understanding the underlying mechanisms and following robust protocols, researchers can efficiently access valuable β-keto amide building blocks for applications ranging from pharmaceutical discovery to materials science. The continued development of more active and selective catalysts promises to further enhance the sustainability and efficiency of amide bond synthesis.

References

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

-

Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Science of Synthesis. [Link]

-

The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

-

Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

-

Group (IV) Metal-Catalyzed Direct Amidation. DiVA portal. [Link]

-

Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PubMed Central. [Link]

-

Mechanisms of organocatalytic amidation and trans-esterification of aromatic esters as a model for the depolymerization of poly(ethylene) terephthalate. PubMed. [Link]

-

A new beta-keto amide synthesis. ResearchGate. [Link]

- Enzymatic synthesis of acetoacetate esters and derivatives.

- Process for the preparation of pure acetoacetamide which is stable on storage.

-

Challenges and Breakthroughs in Selective Amide Activation. PubMed Central. [Link]

-

Acetoacetic Ester Synthesis Reaction Mechanism. YouTube. [Link]

-

Catalytic Enantioselective Fluorination of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. ACS Publications. [Link]

-

Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. PubMed Central. [Link]

-

Amide synthesis by acylation. Organic Chemistry Portal. [Link]

- Process for the continuous preparation of acetoacetamides.

-

Synthesis and analgesic activity of some acetamide derivatives. AVESİS. [Link]

-

Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. [Link]

-

Copper-Catalyzed Disruption of a Cascade Reaction: Synthesis of γ-Ketoamides from Nitrones and Ynamides. ChemRxiv. [Link]

-

A green chemistry perspective on catalytic amide bond formation. UCL Discovery. [Link]

-

Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. [Link]

-

Synthesis and docking study of aryl acetamide derivatives as an antimicrobial agents. Ukaaz Publications. [Link]

-

Synthesis of Novel Acetamide Derivatives and Evaluation of their Antiproliferative Potency against Different Cancer Cell Lines. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

NaOH promoted hydrolysis of α-oxo ketene-N, S-acetals: Effective synthesis of β-keto amides. Taylor & Francis Online. [Link]

- Enzymatic synthesis of acetoacetate esters and derivatives.

-

Organocatalytic synthetic route to esters and their application in hydrosilylation process. Scientific Reports. [Link]

-

Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central. [Link]

-

Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. OUCI. [Link]

-

A Sustainable Green Enzymatic Method for Amide Bond Formation. MDPI. [Link]

-

Borate-Catalysed Direct Amidation Reactions of Coordinating Substrates. ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2010003110A1 - Enzymatic synthesis of acetoacetate esters and derivatives - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemrxiv.org [chemrxiv.org]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide

Prepared by the Senior Application Scientist Team

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide. As a crucial intermediate in the production of various biologically significant compounds, including dyes and pharmaceuticals, achieving a high yield of this target molecule is paramount.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to address common challenges encountered during its synthesis.

Section 1: Synthesis Overview and Core Mechanisms

The synthesis of N-(3,4-dichlorophenyl)-3-oxobutanamide is typically achieved via the acetoacetylation of 3,4-dichloroaniline.[2] This can be accomplished through two primary, industrially relevant pathways: condensation with ethyl acetoacetate or reaction with diketene.[1][3] The choice of method often depends on available reagents, desired purity, and scalability.

The more common laboratory-scale approach involves the condensation of 3,4-dichloroaniline with ethyl acetoacetate. This is an equilibrium-driven nucleophilic acyl substitution reaction where the amino group of the aniline attacks the ester carbonyl of ethyl acetoacetate, leading to the formation of the amide bond and the elimination of ethanol.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Question: My reaction yield is very low, or I've isolated no product. What are the likely causes?

Answer: Low or no product formation is a common issue, particularly with electron-deficient anilines like 3,4-dichloroaniline.[4] The electron-withdrawing nature of the two chlorine atoms reduces the nucleophilicity of the amine group, making the reaction more challenging than with simple aniline.[4]

-

Potential Cause 1: Insufficient Reaction Temperature/Time.

-

Explanation: The condensation reaction between anilines and ethyl acetoacetate often requires significant thermal energy to overcome the activation barrier and to drive off the ethanol byproduct.[5][6] Without sufficient heat, the reaction may not proceed at an appreciable rate.

-

Solution: If using a solvent like toluene or xylene, ensure the reaction is brought to a vigorous reflux. For the reaction between 3,4-dichloroaniline and ethyl acetoacetate, refluxing in benzene for 2 hours has been reported to yield 86%.[1] For particularly stubborn reactions, extending the reflux time to 20-36 hours may be necessary.[6]

-

-

Potential Cause 2: Reaction Equilibrium Not Shifted.

-

Explanation: The reaction is reversible. The accumulation of the ethanol byproduct can push the equilibrium back towards the starting materials.

-

Solution: Use a Dean-Stark apparatus when refluxing with a solvent like toluene or benzene to azeotropically remove the ethanol as it forms. This application of Le Châtelier's principle is highly effective at driving the reaction to completion.

-

-

Potential Cause 3: Impure Reactants.

-

Explanation: 3,4-dichloroaniline is susceptible to oxidation and can darken upon exposure to air and light, indicating the presence of impurities that can interfere with the reaction.[7] Moisture in the reactants or solvent can hydrolyze diketene or interfere with catalysts.

-

Solution: Use freshly purified 3,4-dichloroaniline. If the material is old or discolored, consider recrystallization or distillation prior to use. Ensure all solvents are anhydrous, particularly for the diketene route.[3]

-

Question: The reaction starts but seems to stall, with starting material still present after a long reaction time. Why?

Answer: A stalled reaction suggests that the conditions are not optimal for driving the conversion to completion.

-

Potential Cause 1: Lack of Catalyst (Ethyl Acetoacetate Route).

-

Explanation: While the reaction can be driven thermally, the reduced nucleophilicity of 3,4-dichloroaniline means it can benefit from catalysis.

-

Solution: Introduce a catalytic amount of a suitable acid or base. A few drops of concentrated HCl or glacial acetic acid can protonate the carbonyl of ethyl acetoacetate, making it more electrophilic.[8] Alternatively, a base catalyst like 4-dimethylaminopyridine (DMAP) can be used.[6]

-

-

Potential Cause 2: Inefficient Mixing.

-

Explanation: As the product begins to form, it may precipitate from the reaction mixture, especially upon slight cooling or if its solubility is limited in the chosen solvent. This can coat the unreacted starting material, preventing further reaction.

-

Solution: Ensure vigorous mechanical stirring throughout the reaction, not just magnetic stirring if the volume is large or becomes thick. This maintains a homogeneous mixture and promotes contact between reactants.

-

Question: My final product is a discolored oil or a low-melting solid instead of the expected colorless crystals. How do I fix this?

Answer: This points to the presence of impurities, which could be unreacted starting materials, side products, or decomposition products.

-

Potential Cause 1: Side Product Formation.

-

Explanation: At high temperatures, side reactions can occur. One possibility is the formation of β-(3,4-dichloroanilino)crotonamide, where a second molecule of the aniline reacts with the ketone carbonyl of the product.

-

Solution: Carefully control the reaction temperature. While heat is necessary, excessive temperatures for prolonged periods can promote side reactions. Use TLC to monitor for the appearance of significant side products and stop the reaction once the main starting material is consumed.

-

-

Potential Cause 2: Inadequate Purification.

-

Explanation: The crude product will almost always contain residual starting materials or byproducts.

-

Solution: Recrystallization is key. The product is typically recrystallized from ethanol or an ethanol/water mixture.[1][3] The crude solid should be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals, leaving impurities behind in the mother liquor. If the product is oily, try triturating with a non-polar solvent like hexanes to induce crystallization and wash away non-polar impurities before attempting recrystallization.

-

Section 3: Frequently Asked Questions (FAQs)

-

Q: Which synthetic route is better: using ethyl acetoacetate or diketene?

-

A: Both methods are effective, but they have different advantages. The diketene route is often faster and more atom-economical, as there is no small molecule byproduct to remove.[2][9] It is frequently used in industrial settings.[9] However, diketene is a hazardous and reactive reagent that requires careful handling. The ethyl acetoacetate route is generally considered safer for a standard laboratory setting, uses more common reagents, and is well-documented.[1] Its main drawback is the need to manage the reaction equilibrium by removing ethanol.

-

-

Q: How can I effectively monitor the reaction's progress?

-

A: Thin-Layer Chromatography (TLC) is the most effective method. A suggested mobile phase is a mixture of petroleum ether and ethyl acetate (e.g., 4:1 v/v).[6] Spot the reaction mixture alongside pure 3,4-dichloroaniline and ethyl acetoacetate standards. The reaction is complete when the aniline spot has disappeared. The product, N-(3,4-dichlorophenyl)-3-oxobutanamide, should appear as a new, less polar spot (higher Rf) than the aniline.

-

-

Q: What are the key safety considerations for this synthesis?

-

A: 3,4-dichloroaniline is toxic and can be absorbed through the skin.[7] Always handle it in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Diketene is flammable, toxic, and corrosive and must be handled with extreme caution.[9] Reactions at reflux in solvents like toluene or benzene should always be performed in a well-ventilated fume hood.

-

Section 4: Optimized Experimental Protocols

Protocol 1: Synthesis via Ethyl Acetoacetate Condensation

This protocol is adapted from established literature procedures.[1]

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3,4-dichloroaniline (8.1 g, 50 mmol) and toluene (100 mL).

-

Reagent Addition: Add ethyl acetoacetate (6.5 g, 50 mmol) to the flask.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The toluene-water-ethanol azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 3-5 hours, or until no more byproduct is collected and TLC analysis indicates the consumption of 3,4-dichloroaniline.

-

Workup: Allow the reaction mixture to cool to room temperature. A precipitate of the product should form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake several times with cold benzene or hexanes to remove any unreacted starting materials.[1]

-

Purification: Recrystallize the crude solid from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation. Filter the pure, colorless crystals and dry them in vacuo. (Expected Yield: ~80-90%).

Protocol 2: Synthesis via Diketene Acetoacetylation

This protocol is based on general procedures for acetoacetanilide synthesis using diketene.[3][10]

-

Setup: In a 500 mL three-necked flask fitted with a mechanical stirrer and a dropping funnel, dissolve 3,4-dichloroaniline (40.5 g, 0.25 mol) in 150 mL of anhydrous toluene.

-

Anaerobic Conditions (Optional but Recommended): To improve product quality, it is beneficial to create an inert atmosphere. Seal the system and purge with an inert gas like nitrogen or argon to displace air.[10][11]

-

Reagent Addition: Prepare a solution of diketene (21.0 g, 0.25 mol) in 75 mL of anhydrous toluene. Add this solution dropwise to the stirred aniline solution over 30-45 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition is complete, heat the mixture to 40-50°C and stir for 1-2 hours to ensure the reaction goes to completion.[10]

-

Isolation: Cool the reaction mixture in an ice bath. The product will precipitate. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with cold toluene and then recrystallize from 50% aqueous ethanol to yield the pure N-(3,4-dichlorophenyl)-3-oxobutanamide.[3] Dry the product under vacuum. (Expected Yield: >90%).

Section 5: Data Summary and Workflow Visualization

Comparison of Synthetic Routes

| Parameter | Ethyl Acetoacetate Route | Diketene Route |

| Typical Yield | 80-90%[1] | >90%[3] |

| Primary Reactants | 3,4-Dichloroaniline, Ethyl Acetoacetate | 3,4-Dichloroaniline, Diketene |

| Key Conditions | Reflux, byproduct removal (Dean-Stark) | Mild heat (40-50°C), anhydrous conditions |

| Reaction Time | 3-5 hours (can be longer) | 1-3 hours |

| Pros | Safer reagents, common lab chemicals | High yield, fast, atom-economical |

| Cons | Equilibrium-limited, requires byproduct removal | Diketene is hazardous, requires strict anhydrous conditions |

Troubleshooting Workflow

References

- CN103951582A - Preparation method of acetoacetanilide compound - Google P

- acetoacetanilide - Organic Syntheses Procedure. (URL: )

- Efficient Approaches for the Synthesis of Diverse α-Diazo Amides. (URL: )

- Preparation method of acetoacetanilide compound - Eureka | P

- Condensation of Ethyl Acetoacetate with Arom

- CN106518705A - Synthesis of acetoacetanilide - Google P

-

Diketene - Wikipedia. (URL: [Link])

- ECSOC 11 - Reactions of Acetoacetates With Electron-deficient Anilines - Sciforum. (URL: )

-

N-(3,4-Dichlorophenyl)-3-oxobutanamide - PMC. (URL: [Link])

-

Acetoacetanilide - Wikipedia. (URL: [Link])

- Patel and Gediya, IJPSR, 2014; Vol. 5(12): 5224-5229. (URL: )

-

(PDF) N-(3,4-Dichlorophenyl)-3-oxobutanamide - ResearchGate. (URL: [Link])

-

Reaction between aniline and ethyl acetoacetate under various conditions. - ResearchGate. (URL: [Link])

- M/s. Nira Life Sciences Pvt. Ltd. -1. (URL: )

-

n-(3,4-dichlorophenyl)-3-oxobutanamide 51309-24-1 - Chemcd. (URL: [Link])

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

- Synthesis of 1-acetamide derivatives of N-[(2,4-dichlorophenyl)methyl]. (URL: )

-

3,4-Dichloroaniline - Wikipedia. (URL: [Link])

-

3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives - ResearchGate. (URL: [Link])

Sources

- 1. N-(3,4-Dichlorophenyl)-3-oxobutanamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acetoacetanilide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. sciforum.net [sciforum.net]

- 5. zenodo.org [zenodo.org]

- 6. CN106518705A - Synthesis of acetoacetanilide - Google Patents [patents.google.com]

- 7. 3,4-DICHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ijpsr.com [ijpsr.com]

- 9. Diketene - Wikipedia [en.wikipedia.org]

- 10. Preparation method of acetoacetanilide compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103951582A - Preparation method of acetoacetanilide compound - Google Patents [patents.google.com]

removing unreacted 3,4-dichloroaniline from product mixture

Topic: Effective Removal of Unreacted 3,4-Dichloroaniline from Product Mixtures For: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction: The Purification Challenge

Welcome to the technical support center. This guide addresses a common challenge in organic synthesis: the removal of unreacted 3,4-dichloroaniline (DCA) from a post-reaction mixture. As an intermediate in the synthesis of dyes, pesticides, and pharmaceutical compounds, its presence as an impurity is often unavoidable.[1][2] Due to its toxicity and potential to interfere with subsequent steps or final product purity, its effective removal is critical.[3][4][5]

This document provides a detailed, practical guide leveraging the fundamental chemical properties of DCA to achieve a clean separation. We will explore the primary method of acid-base extraction, troubleshoot common issues, and discuss alternative strategies for sensitive substrates.

Core Principle: Exploiting Basicity for Separation

The key to efficiently removing 3,4-dichloroaniline lies in its chemical nature. The amino group (-NH₂) on the aniline ring is weakly basic. While DCA itself has limited solubility in water (approx. 0.58 g/L), it can be protonated by an acid to form a water-soluble salt, 3,4-dichloroanilinium chloride.[1][5][6]

R-NH₂ (Organic Soluble) + HCl (Aqueous) → R-NH₃⁺Cl⁻ (Water Soluble)

This transformation allows for the selective transfer of the aniline impurity from an organic solvent layer into an aqueous layer, leaving the (typically neutral or acidic) desired product behind. This process is known as acid-base liquid-liquid extraction.[7][8]

Troubleshooting Guides & Protocols

Primary Recommended Protocol: Acid-Base Extraction

This method is the most direct and widely applicable technique for removing DCA, provided your desired product is stable under mildly acidic conditions.

Materials:

-

Crude reaction mixture dissolved in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane, diethyl ether).

-

1M Hydrochloric Acid (HCl) solution.

-

Saturated sodium bicarbonate (NaHCO₃) solution (optional, for neutralization).

-

Brine (saturated NaCl solution).

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Separatory funnel.

Step-by-Step Methodology:

-

Preparation: Ensure your crude product mixture is fully dissolved in a suitable water-immiscible organic solvent. Transfer this solution to a separatory funnel of appropriate size (the funnel should not be more than two-thirds full).

-

First Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

-

Phase Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The less dense solvent will be the top layer (e.g., diethyl ether, ethyl acetate) while the denser solvent will be the bottom layer (e.g., dichloromethane, aqueous layer). The protonated DCA is now in the aqueous layer.

-

Drain and Repeat: Carefully drain the lower aqueous layer. To ensure complete removal, repeat the acid wash (steps 2-3) one or two more times with fresh portions of 1M HCl. Combine all aqueous extracts.

-

Neutralization Wash (Optional): If your product could have been partially extracted or if residual acid could interfere with later steps, wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid. Be sure to vent frequently, as CO₂ gas will be generated.

-

Brine Wash: Wash the organic layer with brine. This helps to break up any minor emulsions and removes the majority of the dissolved water from the organic solvent.[9]

-

Drying and Isolation: Drain the organic layer into an Erlenmeyer flask. Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), swirl, and let it stand for 10-15 minutes. Filter the drying agent and concentrate the organic solvent using a rotary evaporator to isolate your purified product.

Workflow for Acid-Base Extraction of 3,4-Dichloroaniline

Sources

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 3,4-Dichloroaniline | 95-76-1 [chemicalbook.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 3,4-dichloroaniline [sitem.herts.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 9. people.chem.umass.edu [people.chem.umass.edu]

optimizing reaction temperature for 3,4-dichloroaniline acetoacetylation

Technical Support Hub: 3,4-Dichloroaniline Acetoacetylation

Introduction: The Deactivated Nucleophile Challenge

Synthesizing 3,4-dichloroacetoacetanilide (3,4-DCAA) is a critical step in producing high-performance yellow and orange pigments (e.g., Pigment Yellow 12, 14) and certain pharmaceutical intermediates.[1][2]

The core challenge lies in the electronic nature of the starting material. 3,4-Dichloroaniline (3,4-DCA) is a significantly deactivated nucleophile. The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), reducing the electron density on the amine nitrogen. Consequently, the activation energy (

This guide addresses the delicate balance required: High temperatures are needed to overcome the activation barrier, but excessive heat promotes oxidative degradation and polymerization of the acetoacetate.

Module 1: Thermodynamic & Kinetic Landscape

To optimize temperature, one must understand the competing factors. The reaction between 3,4-DCA and Ethyl Acetoacetate is an equilibrium-driven substitution.

Reaction Equation:

-

The Kinetic Barrier: Due to the low basicity of 3,4-DCA (

, compared to -

The Thermodynamic Driver: The reaction is reversible. To push the equilibrium to the right (Le Chatelier’s Principle), the byproduct (Ethanol) must be continuously removed.

Visualizing the Process Logic

Figure 1: Critical Process Control Points. The success of the synthesis relies on balancing thermal activation with byproduct removal while avoiding the decomposition threshold.

Module 2: Troubleshooting Guide

Use this matrix to diagnose issues based on your experimental observations.

| Symptom | Probable Cause | Technical Explanation | Corrective Action |

| Reaction Stalls (<50% Conversion) | Temperature too low / Ethanol refluxing back | The reverse reaction (alcoholysis of the amide) is competing with the forward reaction. | Increase Temp: Ensure reaction mix is |

| Product is Pink/Brown | Oxidative Degradation | 3,4-DCA is sensitive to oxidation at high temps, forming quinone-like impurities or azo-linkages. | Inert Atmosphere: Strictly blanket with Nitrogen ( |

| Low Melting Point (Sticky Solid) | Residual EAA or "Schiff Base" formation | EAA can form a Schiff base (imine) with the aniline instead of the amide if pH is incorrect or temp is uncontrolled. | Wash Protocol: Wash crude solid with cold dilute HCl (removes unreacted aniline) followed by cold Hexane/Toluene (removes EAA). |

| Violent Exotherm | Runaway Reaction | If using Diketene (instead of EAA), the reaction is highly exothermic. | Cooling: Diketene addition must be at |

Module 3: Optimized Experimental Protocol

Method: Azeotropic Reflux with Ethyl Acetoacetate (EAA)

Scale: Laboratory (100 mmol basis)

Rationale: This method uses a high-boiling solvent (Xylene or Toluene) to allow the reaction temperature to reach the activation threshold (

Reagents:

-

3,4-Dichloroaniline (16.2 g, 100 mmol)

-

Ethyl Acetoacetate (14.3 g, 110 mmol) - 1.1 eq excess drives kinetics

-

Solvent: Xylene (Isomeric mixture) or Toluene (50 mL)

-

Catalyst: Triethanolamine (0.5 mL) or DMAP (0.1 g) - Optional but recommended for sluggish anilines.

Step-by-Step Workflow:

-

Setup: Equip a 250mL 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap (or short-path distillation head), and a reflux condenser. Insert a thermometer into the liquid phase.

-

Inerting: Flush the system with Nitrogen for 5 minutes.

-

Charging: Add 3,4-DCA, Solvent, and Catalyst. Stir until dissolved. Add EAA last.

-

Reaction Phase 1 (Initiation):

-

Heat the oil bath to

. -

Bring the internal temperature to

. -

Observation: You should see the solvent refluxing. Ethanol (bp

) will begin to collect in the trap/distill over.

-

-

Reaction Phase 2 (Completion):

-

Maintain heating.[2][3][4] As ethanol is removed, the internal temperature will naturally rise toward the boiling point of the solvent (Xylene

). -

Crucial Checkpoint: Maintain internal temp between 120-135°C for 2-3 hours.

-

Stop Condition: Monitor by TLC (30% EtOAc/Hexane). The aniline spot must disappear.

-

-

Workup (Crystallization):

-

Cool the mixture slowly to

. -

Optional: Add 20 mL of Ethanol/Water (1:1) if the product precipitates too fast, but usually, cooling the Xylene solution causes the product to crystallize out.

-

Cool to

in an ice bath. -

Filter the solid. Wash with cold Toluene, then cold Hexane.

-

Dry in a vacuum oven at

.

-

Visualizing the Workflow

Figure 2: Operational workflow for the azeotropic synthesis method.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use water as a solvent?

A: Generally, no. While some "green chemistry" papers suggest aqueous suspensions with surfactants, the yield for dichloroanilines is often poor because water limits the temperature to

Q2: Why is my yield lower than the literature (e.g., <70%)? A: The most common culprit is reversibility . If you reflux without a Dean-Stark trap (or distillation head), the ethanol remains in the system, preventing the reaction from completing. You must physically remove the ethanol.

Q3: Can I use Diketene instead of Ethyl Acetoacetate?

A: Yes, and industrially this is preferred for speed. However, Diketene is hazardous (lacrymator, explosion risk). If using Diketene, the temperature strategy flips: Start cold (

Q4: What is the role of the catalyst (DMAP/TEA)?

A: It acts as a proton transfer agent. For electron-deficient anilines, the nucleophilic attack is the rate-determining step. A basic catalyst helps deprotonate the intermediate ammonium species or activates the carbonyl, effectively lowering the activation energy (

References

-

Reaction Mechanism & Kinetics

- Study of Acetoacetylation of Electron-Deficient Anilines.

- Source: Journal of Organic Chemistry / Organic Syntheses.

- Context: Confirms the requirement for elevated temperatures or catalysis for chloro-substituted anilines.

-

Industrial Synthesis Protocols

-

Process for the preparation of acetoacetanilides.[4] (Patent literature describing solvent choices and azeotropic removal).

- Source: Google P

-

- Thermal Stability of Acetoacetanilides.

Sources

Technical Support Center: Solubilization Strategies for 3',4'-Dichloroacetoacetanilide

Topic: Overcoming Aqueous Solubility Limitations of 3',4'-Dichloroacetoacetanilide (DCAAA) CAS: 6375-46-8 (Analogous/Related) | Molecular Weight: ~246.09 g/mol Target Audience: Formulation Scientists, Medicinal Chemists, Assay Development Leads

Introduction: The Solubility Challenge

3',4'-Dichloroacetoacetanilide (DCAAA) presents a classic solubility paradox common in pigment intermediates and drug scaffolds. Its structure features a highly lipophilic 3,4-dichlorophenyl ring (LogP

While the amide and carbonyl groups offer hydrogen-bonding potential, the hydrophobic aromatic domain dominates its behavior in water, leading to rapid precipitation or failure to dissolve. However, the molecule possesses a "hidden" chemical handle: the active methylene group (

This guide provides three distinct, validated workflows to solubilize DCAAA, ranging from standard organic cosolvents to advanced pH-switching techniques.

Module 1: The Cosolvent "Step-Down" Protocol

Best For: In vitro assays, chemical synthesis, and stable stock solutions.

The most common error researchers make is adding water directly to a DMSO stock, causing "crash precipitation." The solution requires a Step-Down approach, using intermediate polarity solvents (PEG) to bridge the gap between the lipophilic drug and water.

Recommended Solvent System

| Component | Function | Final % (v/v) |

| DMSO (Dimethyl Sulfoxide) | Primary Solubilizer (breaks crystal lattice) | 10% |

| PEG 300 or PEG 400 | Interface Cosolvent (prevents crashing) | 40% |

| Tween 80 (Polysorbate 80) | Surfactant (stabilizes micro-aggregates) | 5% |

| Saline / PBS | Aqueous Diluent | 45% |

Step-by-Step Protocol

-

Primary Dissolution: Dissolve DCAAA in 100% DMSO at 10x the desired final concentration. Vortex until clear.

-

Checkpoint: If not clear, sonicate at 40°C for 5 minutes.

-

-

The Bridge: Add the PEG 300 to the DMSO stock. Mix by gentle inversion. Do NOT vortex vigorously (avoids foaming).

-

Surfactant Addition: Add Tween 80 . Mix until homogenous.

-

Aqueous Entry: Slowly add warm (37°C) Saline/PBS dropwise while stirring.

-

Why warm? Reduces the polarity shock to the solute.

-

Module 2: The Alkaline "Switch" Strategy

Best For: High-concentration stocks where organic solvents (DMSO) must be minimized.

DCAAA contains an active methylene group with a pKa of approximately 10.7 . By raising the pH slightly above this pKa, you can deprotonate the central carbon, forming a water-soluble enolate anion.

Mechanism of Action

Protocol

-

Suspend DCAAA powder in water (it will float/clump).

-

Add 1.0 M NaOH dropwise with constant stirring.

-

Monitor pH. Solubility should drastically improve as pH approaches 11.0 - 11.5 .

-

Critical Warning: Use immediately. The amide bond is susceptible to hydrolysis at high pH over time.

Visualization: Solubilization Decision Tree

Figure 1: Decision matrix for selecting the appropriate solubilization method based on assay constraints.

Module 3: Troubleshooting & FAQ

Q1: My solution turned yellow/orange after adding NaOH. Is it degraded?

A: Not necessarily. The enolate ion formed at high pH often exhibits a bathochromic shift (color change) due to extended conjugation across the carbonyls. However, if the color deepens to dark brown over 24 hours, oxidative degradation or hydrolysis to 3,4-dichloroaniline is likely occurring. Rule: Use high-pH solutions within 2 hours.

Q2: I see fine needles precipitating after 1 hour in the DMSO/Water mix.

A: This is "Ostwald Ripening." The solvent ratio is likely on the edge of the solubility limit.

-

Fix: Increase the PEG 300 concentration. PEG acts as a crystal growth inhibitor.

-

Alternative: Add 2-Hydroxypropyl-

-cyclodextrin (HP-

Q3: Can I use ethanol instead of DMSO?

A: Yes, but with limitations. Ethanol is less polar than water but more polar than DMSO. You will likely need a higher percentage of ethanol (>50%) to maintain solubility, which may be cytotoxic in biological assays.

Q4: Is the compound light-sensitive?

A: Yes. Chlorinated aromatics can undergo photodehalogenation. Store all stock solutions in amber glass vials wrapped in foil.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78065, 3',4'-Dichloroacetoacetanilide. Retrieved from [Link]

-

Master Organic Chemistry (2026). pKa Table of Active Methylene Compounds. Retrieved from [Link]

-

Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1] Journal of Agricultural and Food Chemistry.[1] Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of N-(3,4-dichlorophenyl)-3-oxobutanamide

This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity analysis of N-(3,4-dichlorophenyl)-3-oxobutanamide (CAS 51309-24-1), a key intermediate in various chemical syntheses.[1][2] We will explore a primary, stability-indicating HPLC method, compare it with viable alternatives, and provide the scientific rationale behind the selection of critical method parameters. The protocols and data presented herein are designed to ensure scientific integrity and provide researchers, scientists, and drug development professionals with a reliable framework for quality control.

The Imperative for Purity Analysis

N-(3,4-dichlorophenyl)-3-oxobutanamide is a substituted aromatic amide whose purity is paramount for the consistency and safety of downstream products. The presence of impurities, arising from starting materials, side reactions, or degradation, can significantly impact reaction yields, and in the context of pharmaceutical development, the safety and efficacy of the final active pharmaceutical ingredient (API). Consequently, a validated, high-resolution analytical method is not merely a procedural step but a foundational requirement for quality assurance. HPLC stands as the preeminent technique for this purpose due to its high resolving power, sensitivity, and quantitative accuracy.

A Primary Stability-Indicating Reversed-Phase HPLC (RP-HPLC) Method

A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the concentration of the target compound in the presence of its potential degradation products.[3] To establish such a method, we employ forced degradation studies, which intentionally stress the analyte to generate these degradants and prove the method's specificity.[4][5]

Rationale for Method Parameters

The selection of HPLC parameters is a scientifically driven process designed to achieve optimal separation based on the physicochemical properties of N-(3,4-dichlorophenyl)-3-oxobutanamide and its likely impurities.

-

Stationary Phase (Column): A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is selected as the primary column. The nonpolar C18 chains offer robust hydrophobic interactions with the dichlorophenyl ring of the analyte, providing strong retention, which is the primary mechanism of separation in this mode.[6] A column with dimensions of 150 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.

-

Mobile Phase: A binary mobile phase consisting of an aqueous buffer and an organic modifier is employed.

-

Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (leading to lower backpressure) and favorable UV transparency at lower wavelengths.[6]

-

Aqueous Phase: A 20 mM potassium phosphate buffer adjusted to pH 3.0 is used. Operating at a slightly acidic pH suppresses the ionization of residual silanol groups on the silica-based stationary phase, which mitigates undesirable peak tailing for any basic impurities.[6]

-

Elution Mode: A gradient elution is selected. This approach, where the proportion of the organic solvent is increased over time, is crucial for a stability-indicating method. It ensures that both early-eluting polar impurities and late-eluting nonpolar impurities are effectively separated and eluted from the column within a reasonable timeframe, providing a comprehensive purity profile.

-

-

Detection: UV detection at 254 nm is selected. This wavelength is commonly used for aromatic compounds and provides good sensitivity for the phenyl ring chromophore in the target molecule.[7]

Experimental Protocol: Primary HPLC Method

1. Instrumentation and Conditions:

- System: Standard HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.

- Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

- Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

- Mobile Phase B: Acetonitrile.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection Wavelength: 254 nm.

- Injection Volume: 10 µL.

- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 70 | 30 | | 15.0 | 20 | 80 | | 17.0 | 20 | 80 | | 17.1 | 70 | 30 | | 20.0 | 70 | 30 |

2. Standard and Sample Preparation:

- Solvent (Diluent): Acetonitrile/Water (50:50, v/v).

- Standard Solution: Accurately weigh approximately 10 mg of N-(3,4-dichlorophenyl)-3-oxobutanamide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a final concentration of 0.1 mg/mL.

- Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) using the same procedure.

- Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[8]

Visualization of the Analytical Workflow

Caption: Workflow for the HPLC purity analysis of N-(3,4-dichlorophenyl)-3-oxobutanamide.

Method Trustworthiness: Validation via Forced Degradation

To ensure the primary method is truly stability-indicating, forced degradation studies must be performed.[9] This process validates the method's specificity by demonstrating its ability to separate the intact analyte from degradation products formed under various stress conditions.[4][5]

Forced Degradation Protocol

Expose a 0.1 mg/mL solution of N-(3,4-dichlorophenyl)-3-oxobutanamide to the following conditions. Analyze the stressed samples at appropriate time points (e.g., 2, 8, 24 hours) against an unstressed standard.

-

Acid Hydrolysis: Add 1 mL of 1 M HCl to 9 mL of sample solution. Reflux at 80°C.[3]

-

Base Hydrolysis: Add 1 mL of 1 M NaOH to 9 mL of sample solution. Reflux at 80°C.[3]

-

Oxidative Degradation: Add 1 mL of 30% H₂O₂ to 9 mL of sample solution. Store at room temperature.[10]

-

Thermal Degradation: Heat the solid powder in an oven at 105°C.

-